5-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
The compound 5-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one (referred to as F829-0522) is a heterocyclic molecule with a pyrazolo[1,5-a]pyrazin-4-one core. Its molecular formula is C25H23N5O4 (MW: 457.49), featuring a 1,2,4-oxadiazole ring linked to a 3,4-dimethoxyphenyl group and a 3,4-dimethylphenyl substituent (Figure 1). Key physicochemical properties include a logP of 3.9, polar surface area (PSA) of 74.575 Ų, and moderate aqueous solubility (logSw: -4.02) .
Properties
IUPAC Name |
5-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O4/c1-15-5-6-17(11-16(15)2)19-13-20-25(31)29(9-10-30(20)27-19)14-23-26-24(28-34-23)18-7-8-21(32-3)22(12-18)33-4/h5-13H,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJCAJAROLEZRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC(=C(C=C5)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one (hereafter referred to as "the compound") is a hybrid molecule that combines the oxadiazole and pyrazolo[1,5-a]pyrazine scaffolds. These structural features are known for their diverse biological activities, particularly in anticancer and anti-inflammatory contexts.
The molecular formula of the compound is , with a molecular weight of 440.41 g/mol. The compound's structure includes a pyrazolo[1,5-a]pyrazine core linked to an oxadiazole moiety via a methyl group.
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that compounds featuring oxadiazole and pyrazole derivatives exhibit significant anticancer potential. The mechanisms of action often involve the inhibition of critical enzymes involved in cancer cell proliferation such as:
- Thymidylate Synthase
- Histone Deacetylases (HDAC)
- Topoisomerase II
- Telomerase
A review highlighted that 1,3,4-oxadiazole derivatives demonstrate high bioactivity and specificity in binding to these targets, making them promising candidates for developing anticancer drugs .
2. Anti-inflammatory Properties
The pyrazolo[1,5-a]pyrazine scaffold has been associated with anti-inflammatory effects. Studies have shown that derivatives of this scaffold can selectively inhibit cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory processes. For instance, compounds similar to the one have been reported to possess IC50 values in the low micromolar range against COX enzymes .
Case Studies
Case Study 1: Anticancer Mechanisms
A study focused on the synthesis and evaluation of various oxadiazole derivatives demonstrated that certain derivatives exhibited potent cytotoxic effects against multiple cancer cell lines. The mechanism was primarily attributed to the inhibition of telomerase activity and induction of apoptosis .
Case Study 2: Anti-inflammatory Efficacy
In vivo studies involving pyrazolo derivatives indicated significant reductions in inflammation markers when tested against animal models of arthritis. The compounds showed a strong correlation between their structural characteristics and their ability to inhibit COX-II selectively .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of similar compounds:
- SAR Analysis: It was found that modifications on the phenyl rings significantly affect biological activity. For instance, introducing methoxy groups enhanced lipophilicity and bioavailability.
- Molecular Docking Studies: Computational studies have suggested favorable interactions between the compound and target proteins involved in cancer proliferation and inflammation .
Data Table: Biological Activities and IC50 Values
Scientific Research Applications
The compound "5-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one" is a complex organic molecule with significant potential in various scientific research applications. This article will explore its chemical properties, biological activities, and potential applications in medicinal chemistry and material science.
Structure and Composition
The molecular formula of the compound is , and it has a molecular weight of 410.47 g/mol. The structure includes a pyrazolo[1,5-a]pyrazin core, which is known for its diverse biological activities. The presence of the oxadiazole moiety enhances its pharmacological potential due to the unique electronic properties it imparts.
Chemical Characteristics
- LogP : 4.5287 (indicating lipophilicity)
- Polar Surface Area : 71.618 Ų
- Hydrogen Bond Donors : 1
- Hydrogen Bond Acceptors : 7
These properties suggest that the compound may exhibit good membrane permeability and bioavailability, making it suitable for drug development.
Anticancer Potential
Research has indicated that compounds containing pyrazolo[1,5-a]pyrazine structures exhibit promising anticancer activity. The specific compound under discussion has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The oxadiazole ring in the compound is associated with antimicrobial activity. Studies have shown that derivatives of oxadiazoles can effectively combat bacterial and fungal infections, making this compound a candidate for further exploration in antimicrobial drug development.
Neuroprotective Effects
There is emerging evidence that pyrazolo[1,5-a]pyrazines possess neuroprotective properties. This compound may offer therapeutic benefits in neurodegenerative diseases by modulating neuroinflammatory responses and protecting neuronal integrity.
Drug Development
The structural features of this compound make it a valuable scaffold for drug design. Modifications at various positions on the molecule could lead to derivatives with enhanced potency and selectivity against specific biological targets.
Case Studies
- Anticancer Activity : A study demonstrated that derivatives of pyrazolo[1,5-a]pyrazines showed significant cytotoxic effects on various cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism involved the activation of apoptotic pathways.
- Antimicrobial Efficacy : Research highlighted the effectiveness of oxadiazole-containing compounds against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus), showcasing their potential in overcoming antibiotic resistance.
- Neuroprotection : Experimental models have shown that compounds similar to this one can reduce oxidative stress markers in neuronal cells, suggesting potential applications in treating conditions like Alzheimer’s disease.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
F829-0522 belongs to the pyrazolo[1,5-a]pyrazin-4-one family, distinct from pyrazolo[1,5-a]pyrimidines (e.g., 6m and 6p in ), which replace the pyrazine ring with pyrimidine.
Key analogs for comparison include:
3-(Hydroxymethyl)-5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one (CAS: 2108824-56-0)
- Core: Pyrazolo[1,5-a]pyrazin-4-one.
- Substituents: Phenyl and methyl-oxadiazole.
- MW: 337.33 (C17H15N5O3).
- Properties: Lower lipophilicity (predicted logP ~2.5) due to hydroxymethyl and smaller substituents. The hydroxymethyl group increases PSA (~85 Ų), enhancing solubility but reducing membrane permeability .
Pyrazolo[1,5-a]pyrimidines (e.g., compounds in )
- Core: Pyrazolo[1,5-a]pyrimidine.
- Substituents: Varied aryl groups at the 3-position.
- Properties: Demonstrated potent TTK (Mps1) kinase inhibition (IC50 < 10 nM) with electron-donating substituents (e.g., methoxy) enhancing activity .
Physicochemical and Pharmacokinetic Profiles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
